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Compound Name:
2-(4-Chlorophenyl)-1-(p-

tolyl)ethanone

Cat. No.: B079526 Get Quote

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone: Structure, Synthesis,

and Spectroscopic Characterization

Introduction
2-(4-Chlorophenyl)-1-(p-tolyl)ethanone is a diaryl ketone belonging to the deoxybenzoin

class of organic compounds. Deoxybenzoins, characterized by a 1,2-diaryl-ethanone scaffold,

are significant precursors and intermediates in the synthesis of various biologically active

molecules and functional materials. This guide provides a comprehensive technical overview of

the molecular structure, validated synthetic pathways, and detailed spectroscopic

characterization of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone, tailored for researchers in

synthetic chemistry and drug development. The core structure consists of a p-tolyl group and a

4-chlorophenyl group linked by a two-carbon chain containing a carbonyl moiety.

Understanding its chemical properties and spectroscopic fingerprint is crucial for its application

in complex synthetic workflows.

Molecular Structure and Physicochemical
Properties
The molecular architecture of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone, with the CAS Registry

Number 62006-19-3, is defined by a central ethanone core. One carbon of this core is a
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carbonyl group attached to the p-tolyl ring (4-methylphenyl), while the alpha-carbon is attached

to the 4-chlorophenyl ring. This arrangement results in a non-symmetrical diaryl ketone.

Caption: Molecular structure of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone.

Table 1: Physicochemical Properties

Identifier Value Source

CAS Number 62006-19-3 [1]

Molecular Formula C₁₅H₁₃ClO [1]

Molecular Weight 244.72 g/mol [1]

LogP 4.07 [1]

PSA (Polar Surface Area) 17.07 Å² [1]

| SMILES | CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl |[2] |

Synthesis and Mechanistic Pathways
The most direct and reliable method for synthesizing 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone
is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution reaction involves the

acylation of an aromatic ring, in this case, toluene, with an acyl chloride in the presence of a

strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction has several advantages over the corresponding alkylation: the ketone product is

less reactive than the starting material, which prevents polysubstitution, and the acylium ion

intermediate is resonance-stabilized and does not undergo rearrangement.[3][5][6]

Reaction Mechanism
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine

atom of 4-chlorophenylacetyl chloride, forming a complex. This complex then dissociates to

generate a resonance-stabilized acylium ion, which serves as the potent electrophile.[3][6]
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Electrophilic Attack: The π-electrons of the electron-rich toluene ring act as a nucleophile,

attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized

carbocation intermediate known as an arenium ion or σ-complex, temporarily disrupting the

aromaticity of the toluene ring.[3]

Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton

from the carbon bearing the new acyl group. This step restores the aromaticity of the ring

and regenerates the Lewis acid catalyst, yielding the final product, 2-(4-Chlorophenyl)-1-(p-
tolyl)ethanone.
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Caption: Friedel-Crafts acylation workflow for synthesis.

Experimental Protocol: Synthesis
Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react vigorously with

water, which would deactivate the catalyst and inhibit the reaction. The reaction is typically

performed in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane. The aqueous

workup with acid is necessary to decompose the aluminum chloride-ketone complex formed

during the reaction and to remove any remaining catalyst.[5]

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride

tube) to maintain an inert atmosphere.
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Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents)

and anhydrous toluene (serving as both reactant and solvent). Cool the suspension to 0-5 °C

in an ice bath.

Reagent Addition: Slowly add a solution of 4-chlorophenylacetyl chloride (1.0 equivalent) in

anhydrous toluene dropwise from the dropping funnel over 30 minutes, ensuring the internal

temperature does not exceed 10 °C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Quenching and Workup: Once the reaction is complete, carefully and slowly pour the

reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

This will hydrolyze the aluminum complexes.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an

organic solvent (e.g., ethyl acetate, 3 x 50 mL).

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution,

then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

the solvent under reduced pressure.

Final Product: Purify the resulting crude solid by recrystallization (e.g., from ethanol or a

hexane/ethyl acetate mixture) to yield pure 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone.

Spectroscopic Analysis and Characterization
Spectroscopic analysis is indispensable for the unequivocal structural confirmation of

synthesized organic molecules.[7][8] A combination of NMR, IR, and Mass Spectrometry

provides a detailed fingerprint of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.
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Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.90 Doublet (d) 2H
Ar-H (ortho to
C=O)

Deshielded by
the anisotropic
effect of the
carbonyl
group.

~ 7.30 Doublet (d) 2H
Ar-H (meta to

C=O)

Standard

aromatic proton

chemical shift.

~ 7.25 Doublet (d) 2H Ar-H (ortho to Cl)

Aromatic protons

on the

chlorophenyl

ring.

~ 7.15 Doublet (d) 2H Ar-H (meta to Cl)

Aromatic protons

on the

chlorophenyl

ring.

~ 4.20 Singlet (s) 2H -C(=O)-CH₂-Ar

Methylene

protons adjacent

to both a

carbonyl and an

aromatic ring.

| ~ 2.40 | Singlet (s) | 3H | Ar-CH₃ | Methyl protons attached to the tolyl aromatic ring. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~ 197.0 C=O
Characteristic chemical
shift for an aryl ketone
carbonyl carbon.

~ 144.0 Ar-C (C-CH₃)
Quaternary aromatic carbon

attached to the methyl group.

~ 134.0 Ar-C (C-Cl)
Quaternary aromatic carbon

attached to the chlorine atom.

~ 133.5 Ar-C (ipso to C=O)
Quaternary aromatic carbon

attached to the carbonyl group.

~ 130.5 Ar-CH (meta to Cl) Aromatic methine carbon.

~ 129.5 Ar-CH
Aromatic methine carbons of

the tolyl ring.

~ 129.0 Ar-CH
Aromatic methine carbons of

the tolyl ring.

~ 128.5 Ar-CH (ortho to Cl) Aromatic methine carbon.

~ 45.0 -CH₂-
Methylene carbon alpha to the

carbonyl group.

| ~ 21.5 | -CH₃ | Methyl carbon of the tolyl group. |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Table 4: Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~ 3050-3020 Medium C-H Stretch Aromatic C-H

~ 2920 Medium C-H Stretch Aliphatic C-H (CH₃)

~ 1685 Strong, Sharp C=O Stretch Aryl Ketone

~ 1605, 1585 Medium-Weak C=C Stretch Aromatic Ring

~ 1100-1000 Strong C-Cl Stretch Aryl Halide

| ~ 820 | Strong | C-H Bend | p-Disubstituted Ring |

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of the molecule, which helps in confirming its structure.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 244, with an M+2 peak at

m/z = 246 (approximately one-third the intensity) due to the ³⁷Cl isotope.

Major Fragmentation Pathways: The primary fragmentation occurs via alpha-cleavage on

either side of the carbonyl group.

Cleavage A: Loss of the 4-chlorobenzyl radical (•CH₂-C₆H₄Cl) leads to the formation of the

p-tolyl acylium ion at m/z = 119. This is often a very stable and abundant fragment.

Cleavage B: Loss of the p-tolyl radical (•C₆H₄-CH₃) leads to the formation of the 4-

chlorophenylacetyl acylium ion at m/z = 153/155.

Further Fragmentation: The 4-chlorobenzyl cation can also form at m/z = 125/127.
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Caption: Major EI-MS fragmentation pathways.

Protocol: Spectroscopic Characterization
NMR Spectroscopy:

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7]

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Parameters: Set the spectral width from 0 to 10 ppm. Use 16-32 scans with a

relaxation delay of 1-2 seconds.

¹³C NMR Parameters: Use a spectral width from 0 to 220 ppm. Employ proton decoupling.

Acquire 512-1024 scans with a relaxation delay of 2-5 seconds to ensure quantitative

detection of quaternary carbons.[7]

IR Spectroscopy:

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR)

technique by placing a small amount of the dry powder directly on the crystal. Alternatively,

prepare a KBr pellet.

Data Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b079526?utm_src=pdf-body-img
https://pdf.benchchem.com/154/spectroscopic_analysis_of_S_S_Hydrobenzoin_for_characterization.pdf
https://pdf.benchchem.com/154/spectroscopic_analysis_of_S_S_Hydrobenzoin_for_characterization.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry:

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas

Chromatography (GC-MS) interface.

Analysis: Acquire the spectrum using a standard electron energy of 70 eV. Analyze the

molecular ion peak and the fragmentation pattern.

Conclusion
2-(4-Chlorophenyl)-1-(p-tolyl)ethanone is a well-defined deoxybenzoin derivative whose

molecular structure can be reliably synthesized and characterized. The Friedel-Crafts acylation

provides an efficient route to its preparation. Its structural identity is unequivocally confirmed

through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry, each providing

complementary and self-validating data. The detailed protocols and spectral data presented in

this guide serve as an authoritative reference for researchers utilizing this compound as a

building block in pharmaceutical and materials science applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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